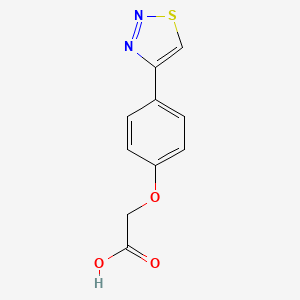
2-(4-(1,2,3-Thiadiazol-4-yl)phenoxy)acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Mechanism of Action
Target of Action
Similar compounds have been shown to interact with various proteins and enzymes .
Mode of Action
It’s known that the thiadiazole ring can undergo reactions under certain conditions . This could potentially lead to interactions with its targets, causing changes in their function .
Biochemical Pathways
The compound’s potential to interact with various proteins and enzymes suggests that it could influence multiple pathways .
Pharmacokinetics
The compound’s molecular weight (23625) and predicted density (1425±006 g/cm3) suggest that it could have reasonable bioavailability .
Result of Action
Similar compounds have been shown to exhibit cytotoxic activities , suggesting that this compound could also have potential effects on cell viability.
Action Environment
The compound’s predicted boiling point (4482±550 °C) suggests that it could be stable under a wide range of conditions .
Biochemical Analysis
Biochemical Properties
The biochemical properties of 2-(4-(1,2,3-Thiadiazol-4-yl)phenoxy)acetic acid are largely derived from its thiadiazole core. Thiadiazole derivatives have the ability to disrupt processes related to DNA replication . This permits them to inhibit replication of both bacterial and cancer cells .
Cellular Effects
For instance, they have been found to exhibit cytotoxic activities through EGFR and PARP-1 inhibitions with apoptosis-induction in cancer cells .
Molecular Mechanism
It is known that the sulfur atom in the thiadiazole system is characterized by enhanced liposolubility, and thus the derived compounds have the ability to cross cellular membranes and allowing their possible interaction with biological targets with notable affinities owing to the mesoionic nature of 1,3,4-thiadiazoles core .
Temporal Effects in Laboratory Settings
It is known that the stability and degradation of thiadiazole derivatives can be influenced by various factors, including temperature .
Metabolic Pathways
It is known that thiadiazole derivatives can interact with various enzymes and cofactors .
Transport and Distribution
The liposolubility of thiadiazole derivatives suggests that they may be able to cross cellular membranes .
Subcellular Localization
The liposolubility of thiadiazole derivatives suggests that they may be able to cross cellular membranes and localize in various subcellular compartments .
Preparation Methods
The synthesis of 2-(4-(1,2,3-Thiadiazol-4-yl)phenoxy)acetic acid typically involves the reaction of 4-(1,2,3-thiadiazol-4-yl)phenol with chloroacetic acid under basic conditions . The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction, leading to the formation of the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity .
Chemical Reactions Analysis
2-(4-(1,2,3-Thiadiazol-4-yl)phenoxy)acetic acid undergoes various chemical reactions, including:
Common reagents and conditions used in these reactions include organic solvents like ethanol or methanol, and reaction temperatures ranging from room temperature to reflux conditions . Major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
2-(4-(1,2,3-Thiadiazol-4-yl)phenoxy)acetic acid has a wide range of scientific research applications, including:
Comparison with Similar Compounds
2-(4-(1,2,3-Thiadiazol-4-yl)phenoxy)acetic acid can be compared with other similar compounds, such as:
1,3,4-Thiadiazole derivatives: These compounds share the thiadiazole ring structure and exhibit similar biological activities, including antimicrobial and anticancer properties.
Phenoxyacetic acid derivatives: Compounds with the phenoxyacetic acid moiety also show diverse biological activities and are used in various research applications.
The uniqueness of this compound lies in its combination of the thiadiazole ring and the phenoxyacetic acid moiety, which imparts distinct chemical and biological properties .
Properties
IUPAC Name |
2-[4-(thiadiazol-4-yl)phenoxy]acetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O3S/c13-10(14)5-15-8-3-1-7(2-4-8)9-6-16-12-11-9/h1-4,6H,5H2,(H,13,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATIGNJDSYXLIRT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CSN=N2)OCC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
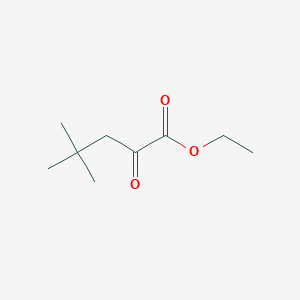
![Methyl (3S,4aR,8aS)-2,3,4,4a,5,7,8,8a-octahydro-1H-pyrano[4,3-b]pyridine-3-carboxylate;hydrochloride](/img/structure/B2367227.png)
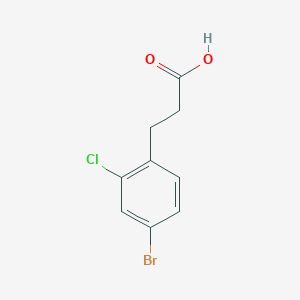
![N-(2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)-2-(1H-1,2,4-triazol-1-yl)acetamide](/img/structure/B2367233.png)
![2-chloro-N-[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2367234.png)
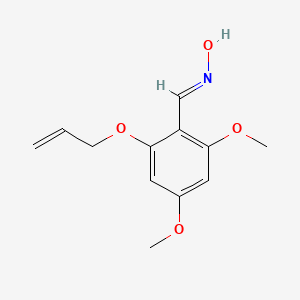
![6-(((5-(cyclopropanecarboxamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl benzo[d][1,3]dioxole-5-carboxylate](/img/structure/B2367238.png)
![2-methyl-6-(2-methyl-6,7,8,9-tetrahydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidine-7-carbonyl)pyridazin-3(2H)-one](/img/structure/B2367239.png)
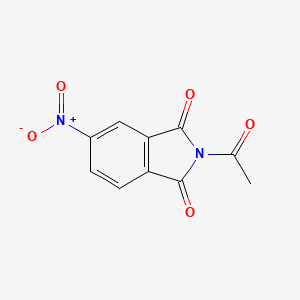
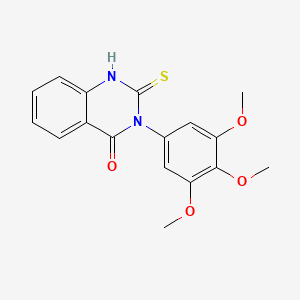

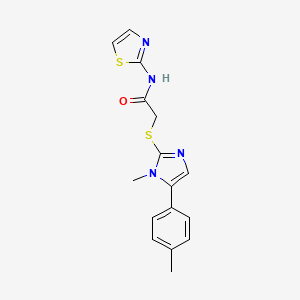
![1-(1,3-benzoxazol-2-yl)-N-[4-(benzyloxy)phenyl]pyrrolidine-2-carboxamide](/img/structure/B2367247.png)
![1-(1-(4-(2-chlorophenoxy)butyl)-1H-benzo[d]imidazol-2-yl)propan-1-ol](/img/structure/B2367248.png)
